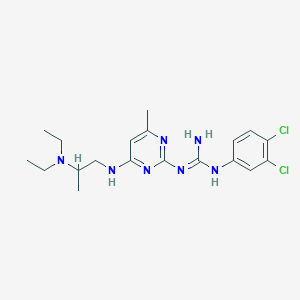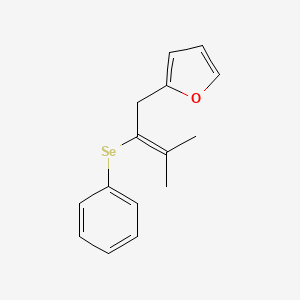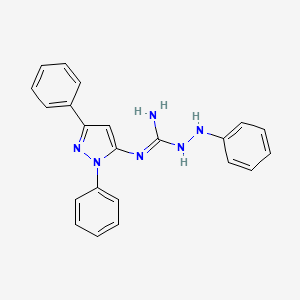![molecular formula C12H3Br5O B12903553 1,2,3,8,9-Pentabromodibenzo[b,d]furan CAS No. 617708-01-7](/img/structure/B12903553.png)
1,2,3,8,9-Pentabromodibenzo[b,d]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,8,9-Pentabromodibenzo[b,d]furan is a brominated derivative of dibenzofuran, characterized by the presence of five bromine atoms attached to the dibenzofuran core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,8,9-Pentabromodibenzo[b,d]furan typically involves the bromination of dibenzofuran. The reaction is carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions. The reaction conditions often include the use of solvents such as chloroform or carbon tetrachloride, and the reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product. The reaction mixture is usually subjected to purification steps such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,8,9-Pentabromodibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibenzofuran derivatives with different oxidation states.
Reduction: Reduction reactions can remove bromine atoms, leading to less brominated dibenzofuran derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various brominated and non-brominated dibenzofuran derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2,3,8,9-Pentabromodibenzo[b,d]furan has several scientific research applications:
Environmental Science: It is studied for its persistence and behavior in the environment, particularly in relation to its potential as a pollutant.
Materials Chemistry: The compound is used in the development of flame retardants and other materials with specific chemical properties.
Biology and Medicine: Research is ongoing into its biological activity and potential therapeutic applications, although its toxicity is a concern.
Mécanisme D'action
The mechanism of action of 1,2,3,8,9-Pentabromodibenzo[b,d]furan involves its interaction with biological molecules and pathways. The bromine atoms in the compound can form strong bonds with various biomolecules, potentially disrupting normal cellular functions. The exact molecular targets and pathways involved are still under investigation, but it is known to affect enzyme activity and cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,7,8-Pentabromodibenzo[b,d]furan: Another brominated dibenzofuran with similar properties but different bromination pattern.
1,2,3,4,7,8-Hexabromodibenzo[b,d]furan: A more heavily brominated derivative with additional bromine atoms.
Dibenzofuran: The parent compound without bromination.
Uniqueness
1,2,3,8,9-Pentabromodibenzo[b,d]furan is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability.
Propriétés
Numéro CAS |
617708-01-7 |
|---|---|
Formule moléculaire |
C12H3Br5O |
Poids moléculaire |
562.7 g/mol |
Nom IUPAC |
1,2,3,8,9-pentabromodibenzofuran |
InChI |
InChI=1S/C12H3Br5O/c13-4-1-2-6-8(10(4)15)9-7(18-6)3-5(14)11(16)12(9)17/h1-3H |
Clé InChI |
NNMJUXDLZJSYNV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1OC3=CC(=C(C(=C32)Br)Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


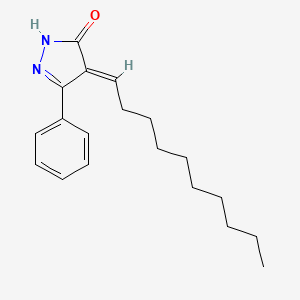

![1-(4-Bromophenyl)-2-phenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12903478.png)
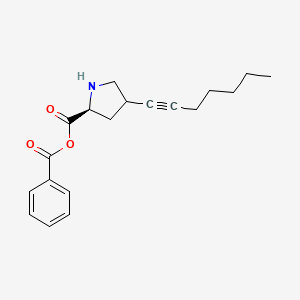
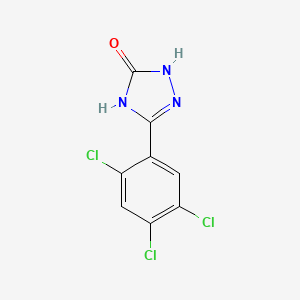
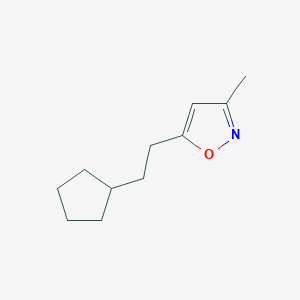
![4,4,5-Trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12903516.png)
![3-[2-(Trifluoromethyl)anilino]pyrazine-2,5-dicarbonitrile](/img/structure/B12903522.png)

